molecular formula C15H14O2 B7798485 4-(2-Phenylethyl)benzoic acid

4-(2-Phenylethyl)benzoic acid

Cat. No.: B7798485
M. Wt: 226.27 g/mol
InChI Key: ZDSJVEWVYWNEKT-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)benzoic acid is an organic compound with the molecular formula C15H14O2 It is a derivative of benzoic acid, where a phenylethyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Phenylethyl)benzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by purification processes such as recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenylethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

4-(2-Phenylethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethyl)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

    Benzoic acid: A simpler structure without the phenylethyl group.

    Phenylacetic acid: Similar structure but with a different substitution pattern.

    4-Phenylbutyric acid: Another derivative with a longer carbon chain

Uniqueness: 4-(2-Phenylethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity and potential interactions with biological targets compared to simpler benzoic acid derivatives .

Properties

IUPAC Name

4-(2-phenylethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSJVEWVYWNEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307498
Record name 4-(2-Phenylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785-79-5
Record name 4-(2-Phenylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=785-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Phenylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-phenethylbenzoate (50 mg, 0.18 mmol) in dichloromethane (8 mL), trifluoroacetic acid (2 mL) was added. The mixture was stirred 0.5 hour. Once the start material has been consumed, the resultant mixture was concentrated to give 4-phenethylbenzoic acid (36 mg, 90%).
Name
tert-butyl 4-phenethylbenzoate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

76B (1.20 g, 5 mmol) was suspended in EtOH (4 mL) and aqueous NaOH (1 M, 10 mL) and was heated to 75° C. for one hour. Upon cooling to room temperature, the solution was acidified with HCl (conc.), was cooled to 0° C., and was filtered. The white crystalline precipitate was dried under vacuum (835 mg, 74%). NMR 1H (ppm, CDCl3): 8.00 (d, J3=8.2 Hz, 2H), 7.29-7.13 (m, 9H), 3.01-2.91 (m, 4H).
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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